(E)-4,4-Dimethyl-2-pentene (CAS 690-08-4) is a highly sterically hindered, thermodynamically stable internal alkene characterized by a trisubstituted-like reactivity profile due to its adjacent tert-butyl group [1]. In procurement and process design, it serves as a critical C7 building block where standard unbranched heptenes fail to provide adequate steric bulk. With a boiling point of approximately 76.7 °C and a density of 0.689 g/cm³, it offers a highly volatile, easily distillable profile compared to linear C7 analogs[1]. Its primary industrial and laboratory value lies in its use as a sterically demanding model compound for catalyst selectivity screening, a precursor for bulky dialkylboranes, and a thermodynamically stable intermediate in complex organic synthesis where spontaneous isomerization must be minimized.
Substituting (E)-4,4-dimethyl-2-pentene with generic linear heptenes (e.g., 1-heptene or 2-heptene) or its terminal isomer (4,4-dimethyl-1-pentene) leads to catastrophic failures in reaction selectivity and process control[1]. Unbranched heptenes lack the massive steric hindrance of the tert-butyl group, causing them to over-react in hydroboration to form unhindered trialkylboranes and rapidly polymerize under Ziegler-Natta conditions. In contrast, (E)-4,4-dimethyl-2-pentene cleanly arrests at the dialkylborane stage and resists uncontrolled polymerization [2]. Furthermore, attempting to use the terminal isomer, 4,4-dimethyl-1-pentene, in high-temperature or transition-metal-catalyzed processes often results in unwanted spontaneous isomerization to the more thermodynamically stable (E)-internal alkene, altering the reaction kinetics and product distribution mid-process.
In standard hydroboration workflows, the steric bulk of the alkene dictates the extent of the reaction. Unhindered linear alkenes like 1-heptene or 2-heptene react completely with borane to form trialkylboranes. In contrast, the massive tert-butyl group in (E)-4,4-dimethyl-2-pentene restricts the addition, causing the reaction to cleanly arrest at the dialkylborane stage (e.g., bis(1,2,2-trimethylpropyl)borane) [1]. This quantitative halt in stoichiometry prevents over-alkylation and provides a stable, isolable hindered borane intermediate.
| Evidence Dimension | Hydroboration reaction extent |
| Target Compound Data | Arrests at dialkylborane (2 equivalents of alkene per BH3) |
| Comparator Or Baseline | 1-Heptene / 2-Heptene (Proceeds to trialkylborane, 3 equivalents) |
| Quantified Difference | 1 less equivalent of alkene added per borane center |
| Conditions | Standard borane-THF hydroboration conditions |
Procurement of this exact compound is essential for synthesizing highly hindered, selective dialkylborane reagents where linear alkenes would uncontrollably form trialkylboranes.
The internal trans double bond of (E)-4,4-dimethyl-2-pentene makes it significantly more thermodynamically stable than its terminal isomer, 4,4-dimethyl-1-pentene. During catalytic processes, terminal alkenes exhibit a high driving force to isomerize to internal positions. The heat of hydrogenation for (E)-4,4-dimethyl-2-pentene is lower than that of terminal or cis-isomers, reflecting its position in the thermodynamic energy well [1]. Consequently, using (E)-4,4-dimethyl-2-pentene directly avoids the mid-reaction baseline drift and unpredictable isomer mixtures that plague processes starting from 4,4-dimethyl-1-pentene.
| Evidence Dimension | Thermodynamic stability (propensity to isomerize) |
| Target Compound Data | Stable internal trans configuration (thermodynamic sink) |
| Comparator Or Baseline | 4,4-dimethyl-1-pentene (Terminal isomer) |
| Quantified Difference | Terminal isomer spontaneously rearranges to the (E)-internal form under catalytic conditions |
| Conditions | Transition-metal catalyzed or acidic reaction environments |
Buyers must select the (E)-internal isomer for high-temperature or catalytic workflows to ensure consistent reactant geometry and prevent yield loss to unexpected isomerization.
Despite having the same molecular weight (C7H14) as linear heptenes, the highly branched structure of (E)-4,4-dimethyl-2-pentene significantly reduces its boiling point. (E)-4,4-dimethyl-2-pentene boils at approximately 76.7 °C [1], whereas unbranched analogs like 1-heptene and 2-heptene boil at 94 °C and 98 °C, respectively [2]. This ~17–21 °C reduction in boiling point drastically lowers the energy required for solvent stripping and product isolation, minimizing the risk of thermal degradation for sensitive downstream products.
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | ~76.7 °C |
| Comparator Or Baseline | 2-Heptene (~98.0 °C) |
| Quantified Difference | ~21.3 °C lower boiling point |
| Conditions | 1 atm (760 mmHg) standard pressure |
The significantly lower boiling point allows for milder distillation conditions, making this compound highly advantageous for temperature-sensitive synthetic workflows compared to linear C7 alkenes.
Because hydroboration of (E)-4,4-dimethyl-2-pentene strictly arrests at the dialkylborane stage, it is an essential precursor for manufacturing sterically demanding borane reagents [1]. These hindered boranes are critical for achieving high regioselectivity in the subsequent hydroboration of unsymmetrical alkynes or less hindered alkenes, where linear heptenes would fail by forming over-reactive trialkylboranes.
In the development of new Ziegler-Natta or metathesis catalysts, (E)-4,4-dimethyl-2-pentene serves as an ideal extreme-steric benchmark [2]. Its bulky tert-butyl group adjacent to the double bond provides a rigorous test for a catalyst's ability to accommodate or reject highly hindered substrates, a functional test that standard linear heptenes cannot provide due to their lack of steric bulk.
The compound is utilized in hydration or epoxidation-reduction sequences to produce highly branched, sterically hindered C7 alcohols. The low boiling point of the unreacted (E)-4,4-dimethyl-2-pentene (76.7 °C) allows for rapid, low-temperature recovery of the excess starting material, improving the overall process economics and protecting the final alcohol from thermal degradation[3].